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molecular formula C6H10KO3S B564986 1-Allylcyclopropanesulfonic Acid Potassium Salt CAS No. 923032-57-9

1-Allylcyclopropanesulfonic Acid Potassium Salt

Cat. No. B564986
M. Wt: 201.31 g/mol
InChI Key: IWAWSMYAQRRAHR-UHFFFAOYSA-N
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Patent
US08648116B2

Procedure details

A solution of potassium 1-allylcyclopropane-1-sulfonate (3.44 g, 17.2 mmol), thionyl chloride (10 ml) and DMF (5 drops) was refluxed at 60° C. for 16 h. The volatiles evaporated under reduced pressure and the residue extracted with CH2Cl2 (50 ml). The extract was washed with water, dried (MgSO4) and evaporated to obtain the crude product as yellow gummy oil which was washed with hexane and used in the next reaction without further purification (2.7 g, 15 mmol, 87%). 1HNMR (300 MHz, CDCl3): δ 5.728 (m, 1H), 5.191 (t, 2H), 2.9 (d, 2H), 0.756 (m, 2H), 0.322 (m, 2H).
Name
potassium 1-allylcyclopropane-1-sulfonate
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([S:7]([O-:10])(=O)=[O:8])[CH2:6][CH2:5]1)[CH:2]=[CH2:3].[K+].S(Cl)([Cl:14])=O>CN(C=O)C>[CH2:1]([C:4]1([S:7]([Cl:14])(=[O:10])=[O:8])[CH2:6][CH2:5]1)[CH:2]=[CH2:3] |f:0.1|

Inputs

Step One
Name
potassium 1-allylcyclopropane-1-sulfonate
Quantity
3.44 g
Type
reactant
Smiles
C(C=C)C1(CC1)S(=O)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with CH2Cl2 (50 ml)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1(CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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